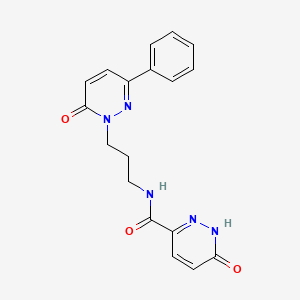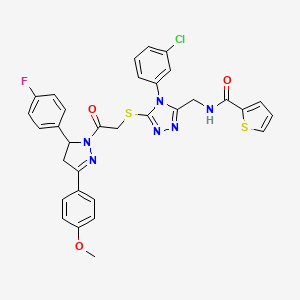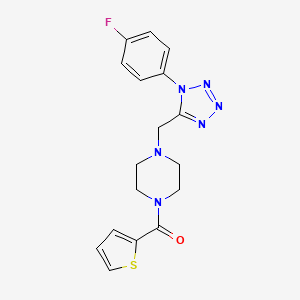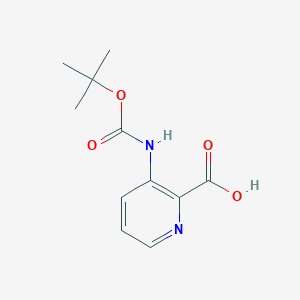
3-((tert-Butoxycarbonyl)amino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)picolinic acid is a chemical compound with the CAS Number: 569687-82-7 and Linear Formula: C11H14N2O4 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.24 . It is a solid substance stored at room temperature in an inert atmosphere .Scientific Research Applications
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. The Boc group can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptide chains. The use of 3-(Boc-amino)pyridine-2-carboxylic Acid in peptide synthesis allows for the introduction of a pyridine moiety into the peptide chain, which can be useful for creating peptides with enhanced binding properties or altered biological activity .
Dipeptide Synthesis
In the field of dipeptide synthesis, Boc-protected amino acid ionic liquids derived from 3-(Boc-amino)pyridine-2-carboxylic Acid have been used as starting materials. These ionic liquids facilitate the synthesis of dipeptides by enhancing amide bond formation without the need for additional bases, leading to satisfactory yields in a short time .
Synthetic Support in Peptide Chemistry
Ionic liquids containing Boc-protected amino acids, such as 3-(Boc-amino)pyridine-2-carboxylic Acid, serve as efficient reactants and reaction media in organic synthesis. Their use as synthetic support in peptide chemistry is due to their ability to dissolve a wide range of compounds and their stability under various reaction conditions .
Pharmacological Research
Compounds containing the piperidine moiety, which can be synthesized from pyridine derivatives like 3-(Boc-amino)pyridine-2-carboxylic Acid, are significant in pharmacological research. Piperidine derivatives are present in many classes of pharmaceuticals and are essential for the construction of drugs with various therapeutic effects .
Protection of Amino Functions
The dual protection of amino functions involving the Boc group is crucial in the synthesis of multifunctional targets. 3-(Boc-amino)pyridine-2-carboxylic Acid can be used to introduce Boc groups, which protect amino functions in complex synthetic pathways. This is particularly important when synthesizing molecules with multiple reactive sites .
Catalysis
Pyridine derivatives, including 3-(Boc-amino)pyridine-2-carboxylic Acid, can act as catalysts in various organic reactions. Their role as catalysts is to accelerate reactions, increase yields, and improve selectivity. This application is particularly relevant in the synthesis of complex organic molecules where precise control over reaction conditions is required .
Safety and Hazards
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXBDMLULHKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)

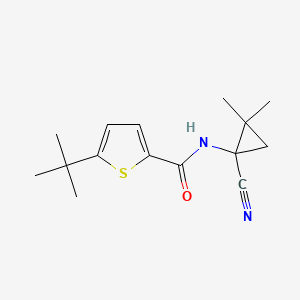
![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)
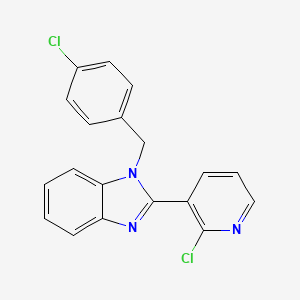
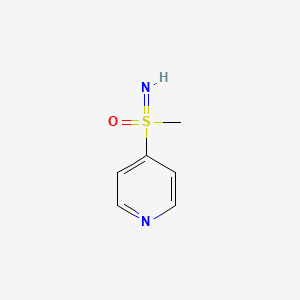
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2873558.png)
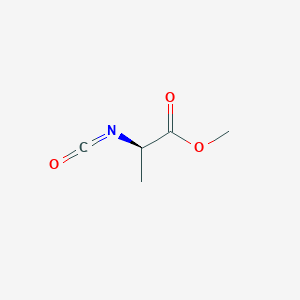
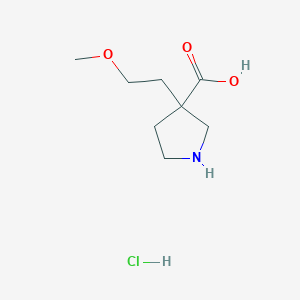
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)
